molecular formula C15H17NO B6895132 N-(1-naphthalen-1-ylethyl)propanamide

N-(1-naphthalen-1-ylethyl)propanamide

Cat. No.: B6895132
M. Wt: 227.30 g/mol
InChI Key: TWCJYISZYIHAET-UHFFFAOYSA-N
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Description

N-(1-naphthalen-1-ylethyl)propanamide is an organic compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthalen-1-ylethyl)propanamide typically involves the reaction of 1-naphthyl ethylamine with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthalen-1-ylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl ethyl ketone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Naphthalen-1-yl ethyl ketone derivatives.

    Reduction: N-(1-naphthalen-1-ylethyl)amine.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-naphthalen-1-ylethyl)propanamide involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to inhibit key enzymes involved in plant growth and development . The compound may also interact with cellular membranes and proteins, leading to disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-naphthalen-1-ylethyl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring with an ethyl and propanamide group allows for versatile applications in various scientific and industrial fields.

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-15(17)16-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCJYISZYIHAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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